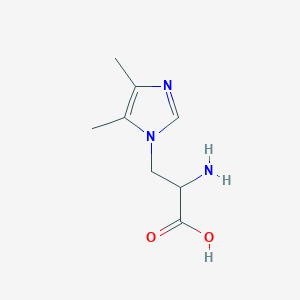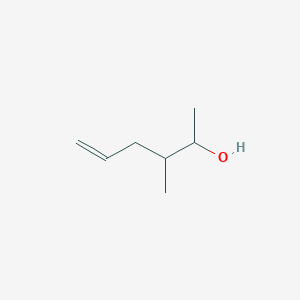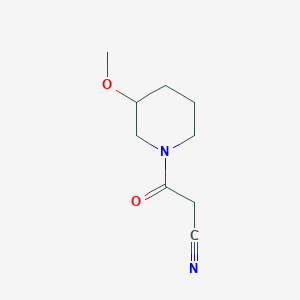![molecular formula C10H16F3IO B13329585 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane is an organic compound characterized by the presence of an iodine atom, a trifluoropropan-2-yloxy group, and a cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane typically involves the reaction of cycloheptanol with 1,1,1-trifluoropropan-2-yl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the trifluoropropan-2-yloxy group or the cycloheptane ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-azido-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane, while oxidation with potassium permanganate can produce 2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptanone .
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.
1-Chloro-3-iodo-2-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]propane: Contains a chloro and methyl group, differing in the substitution pattern.
1,1,1-Trifluoro-2-iodoethane: A simpler structure with an ethane backbone.
Uniqueness: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its six-membered cyclohexane analog
Eigenschaften
Molekularformel |
C10H16F3IO |
|---|---|
Molekulargewicht |
336.13 g/mol |
IUPAC-Name |
1-iodo-2-(1,1,1-trifluoropropan-2-yloxy)cycloheptane |
InChI |
InChI=1S/C10H16F3IO/c1-7(10(11,12)13)15-9-6-4-2-3-5-8(9)14/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
WMRGQSJJMBDKSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)OC1CCCCCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


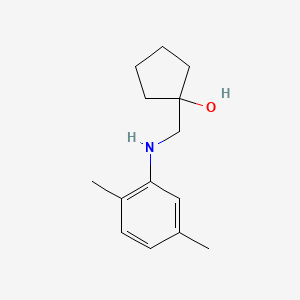
![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)
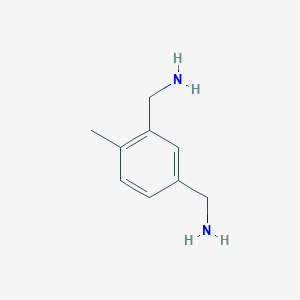
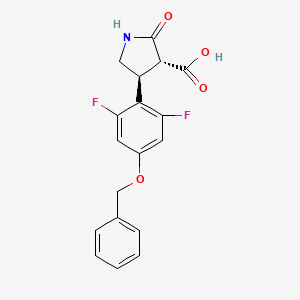
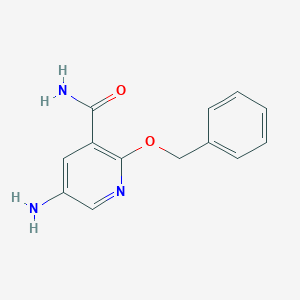
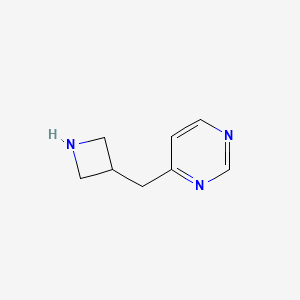
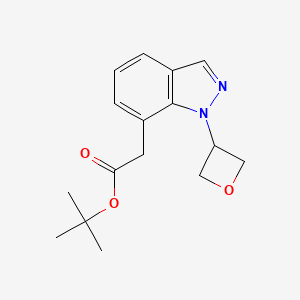

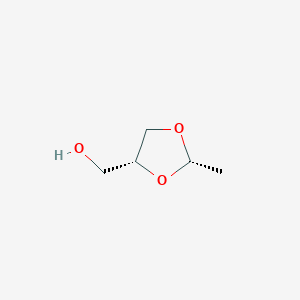

![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
